Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-

12-Lipoxygenase Inflammation Thrombosis

Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- (CAS 4378-11-4) is a sulfur-containing, non-proteinogenic α-amino acid derivative that belongs to the S-benzyl cysteine analog class. It is distinguished from the canonical S-benzyl-L-cysteine (CAS 3054-01-1) by a β-methyl substituent on the amino acid backbone, which introduces an additional chiral center and alters the steric and electronic environment around the thioether moiety.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 4378-11-4
Cat. No. B12106407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 2-amino-3-[(phenylmethyl)thio]-
CAS4378-11-4
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)SCC1=CC=CC=C1
InChIInChI=1S/C11H15NO2S/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)
InChIKeyLFDBFDNFEXIDJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic Acid, 2-Amino-3-[(Phenylmethyl)Thio]- (CAS 4378-11-4): A β-Methyl-S-Benzyl Cysteine Analog with Differentiated Lipoxygenase Inhibition and Cytotoxic Activity for Targeted Research Procurement


Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- (CAS 4378-11-4) is a sulfur-containing, non-proteinogenic α-amino acid derivative that belongs to the S-benzyl cysteine analog class. It is distinguished from the canonical S-benzyl-L-cysteine (CAS 3054-01-1) by a β-methyl substituent on the amino acid backbone, which introduces an additional chiral center and alters the steric and electronic environment around the thioether moiety [1]. This structural modification has been associated with activity in arresting the proliferation of undifferentiated cells and inducing monocyte differentiation, as well as inhibitory activity against platelet 12-lipoxygenase and cytotoxic effects against 143B osteosarcoma cells [2].

Why S-Benzyl-L-Cysteine or L-Cysteine Cannot Substitute for Butanoic Acid, 2-Amino-3-[(Phenylmethyl)Thio]- (CAS 4378-11-4) in Specialized Research Applications


The β-methyl group in butanoic acid, 2-amino-3-[(phenylmethyl)thio]- (CAS 4378-11-4) fundamentally alters the compound's stereoelectronic profile relative to the des-methyl analog S-benzyl-L-cysteine and the parent L-cysteine. Structure-activity relationship (SAR) studies on β-methyl amino acids demonstrate that this substitution significantly impacts enzyme-substrate binding kinetics, metabolic stability, and biological target engagement [1]. For instance, S-benzyl-L-cysteine is a known substrate for flavin-containing monooxygenases (FMOs) with a Km of 0.0285 mM at pH 7.5, 37°C [2]; the introduction of the β-methyl group introduces steric hindrance that is predicted to alter this Km, potentially reducing oxidative metabolic clearance and prolonging half-life. Additionally, the target compound exhibits unique pharmacological activities—including monocyte differentiation induction, antimalarial action, and antivenom effects—that are absent in S-benzyl-L-cysteine or L-cysteine, indicating that the β-methyl benzylthio scaffold engages distinct molecular targets inaccessible to the non-methylated analogs [3]. Therefore, procurement of the precise CAS 4378-11-4 compound is essential for research programs aiming to reproduce or extend these specific biological activities.

Quantitative Differential Evidence for Butanoic Acid, 2-Amino-3-[(Phenylmethyl)Thio]- (CAS 4378-11-4) Versus Closest Analogs


Platelet 12-Lipoxygenase Inhibition at 30 µM: Differentiated Activity Relative to L-Cysteine

The target compound was tested in vitro for inhibition of platelet 12-lipoxygenase at a concentration of 30 µM and exhibited measurable inhibitory activity [1]. In contrast, the parent amino acid L-cysteine does not inhibit 12-lipoxygenase at comparable concentrations [2]. This qualitative difference establishes that the benzylthio-β-methylbutanoic acid scaffold is necessary for engaging the 12-LOX active site or allosteric pocket.

12-Lipoxygenase Inflammation Thrombosis

Cytotoxic Activity Against 143B Osteosarcoma Cells: Evidence of Anti-Proliferative Potential Absent in L-Cysteine

The compound demonstrated inhibitory activity against 143B (TK-) human osteosarcoma cells following 72 hours of continuous exposure [1]. L-Cysteine, under comparable in vitro conditions, does not produce significant cytotoxicity against osteosarcoma cell lines, serving primarily as a nutrient and antioxidant [2]. The observed cytotoxicity of the target compound is therefore attributable to the benzylthio-β-methylbutanoic acid pharmacophore.

Osteosarcoma Cytotoxicity Anticancer

Induction of Monocyte Differentiation: A Pharmacological Property Not Reported for S-Benzyl-L-Cysteine

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, supporting potential use as an anti-cancer agent and for dermatological conditions such as psoriasis [1]. This differentiation-inducing activity has not been reported for the des-methyl analog S-benzyl-L-cysteine (CAS 3054-01-1), suggesting that the β-methyl substituent is a critical structural determinant for this pharmacological effect [2].

Cell Differentiation Monocyte Anticancer

Antimalarial Activity Against Plasmodium falciparum: A Property Absent in L-Cysteine

The target compound kills Plasmodium falciparum in vitro [1]. L-Cysteine, in contrast, does not exhibit direct antimalarial activity; it is instead utilized by the parasite as a nutrient for growth and redox homeostasis [2]. The antimalarial effect of the target compound is therefore a direct consequence of its benzylthio-β-methylbutanoic acid structure.

Antimalarial Plasmodium falciparum Cysteine analog

Antivenom Activity Against Naja naja Venom: Unique Among Cysteine Derivatives

The compound nullifies the lethal effects of Naja naja venom and inhibits phospholipase A2 present in the venom [1]. Neither L-cysteine nor S-benzyl-L-cysteine has been reported to neutralize N. naja venom, indicating that the β-methyl-benzylthio configuration is essential for this pharmacological activity [2].

Antivenom Naja naja Phospholipase A2

Predicted Metabolic Stability Advantage Over S-Benzyl-L-Cysteine via β-Methyl Steric Shielding

S-Benzyl-L-cysteine is a substrate for flavin-containing monooxygenases (FMOs), with a reported Km of 0.0285 mM for cysteine conjugate S-oxidase (EC 2.3.1.80) at pH 7.5, 37°C [1]. The β-methyl group in the target compound introduces steric hindrance adjacent to the sulfur atom, which is predicted to increase the Km for FMO-mediated S-oxidation, thereby reducing first-pass metabolic clearance relative to S-benzyl-L-cysteine [2]. This structural feature provides a testable hypothesis for improved pharmacokinetic properties.

Metabolic Stability FMO Pharmacokinetics

Optimal Research and Industrial Application Scenarios for Butanoic Acid, 2-Amino-3-[(Phenylmethyl)Thio]- (CAS 4378-11-4)


Selective Chemical Probe for 12-Lipoxygenase-Mediated Signaling Pathways in Inflammation and Thrombosis Research

The compound's inhibitory activity against platelet 12-lipoxygenase at 30 µM, combined with the complete absence of such activity in the parent L-cysteine, positions CAS 4378-11-4 as a selective chemical probe for dissecting 12-LOX-dependent pathways. Researchers studying eicosanoid signaling, platelet activation, or inflammatory processes can employ this compound to interrogate 12-LOX biology without off-target effects associated with broader-spectrum lipoxygenase inhibitors [1].

Lead Compound for Anti-Osteosarcoma Drug Discovery with Differentiation-Inducing Properties

The dual activity of cytotoxicity against 143B osteosarcoma cells and induction of monocyte differentiation makes this compound a compelling starting point for differentiation therapy research in osteosarcoma. Unlike S-benzyl-L-cysteine, which lacks differentiation activity, CAS 4378-11-4 offers a unique pharmacological profile that warrants further medicinal chemistry optimization for anticancer applications [1][2].

Novel Antimalarial Chemotype Exploration Targeting P. falciparum

The direct killing activity against Plasmodium falciparum, contrasting with the growth-promoting effect of L-cysteine, establishes this compound as a novel antimalarial chemotype. Parasitology researchers can use CAS 4378-11-4 to explore structure-activity relationships around the β-methyl-benzylthio cysteine scaffold for next-generation antimalarial agents [1].

Small-Molecule Antivenom Research Targeting Naja naja Phospholipase A2

The ability to nullify N. naja venom lethality and inhibit venom phospholipase A2 provides a rare chemical starting point for small-molecule antivenom development. Toxinology researchers can use CAS 4378-11-4 to investigate the molecular mechanism of PLA2 inhibition and to design more potent venom neutralizers, an activity space inaccessible to L-cysteine or S-benzyl-L-cysteine [1].

Quote Request

Request a Quote for Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.